molecular formula C25H29N9O8 B1676404 Methotrexate-alpha glutamate CAS No. 71074-49-2

Methotrexate-alpha glutamate

Número de catálogo: B1676404
Número CAS: 71074-49-2
Peso molecular: 583.6 g/mol
Clave InChI: GCHKEUJNMCBNBS-HOTGVXAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methotrexate-alpha glutamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its role in biochemical processes and its potential therapeutic uses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methotrexate-alpha glutamate involves several steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methotrexate-alpha glutamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Aplicaciones Científicas De Investigación

Introduction to Methotrexate-alpha Glutamate

This compound is a derivative of methotrexate, an established antimetabolite widely used in the treatment of various malignancies and autoimmune diseases. The compound is formed when methotrexate is converted into polyglutamate forms within cells, enhancing its therapeutic efficacy and altering its pharmacokinetics. This article focuses on the applications of this compound, supported by comprehensive data tables and case studies.

Treatment of Autoimmune Diseases

Methotrexate is a first-line treatment for several immune-mediated inflammatory diseases (IMIDs), including:

  • Rheumatoid Arthritis (RA) : this compound has been shown to correlate with lower disease activity in patients with RA. A meta-analysis indicated that higher concentrations of erythrocyte methotrexate polyglutamates were associated with significant reductions in disease activity scores after three and four months of treatment .
  • Juvenile Idiopathic Arthritis (JIA) : Similar findings were observed in JIA, where increased levels of methotrexate polyglutamates corresponded with improved clinical outcomes .
  • Psoriasis : The compound also demonstrated efficacy in reducing disease severity in patients with psoriasis, reinforcing its role as a critical therapeutic agent in IMIDs .

Cancer Treatment

This compound plays a vital role in cancer chemotherapy:

  • Tumor Targeting : The compound's ability to selectively target tumors while minimizing damage to healthy tissues is a significant advantage. Methotrexate-alpha peptides, which are prodrugs activated at tumor sites, have been developed to enhance delivery to cancer cells . This selective delivery mechanism allows for higher local concentrations of the drug at the tumor site.
  • Combination Therapies : Methotrexate is often used in combination with other chemotherapeutic agents to enhance therapeutic outcomes in various cancers, including breast cancer and non-Hodgkin lymphoma .

Pharmacodynamics and Mechanism of Action

The pharmacological actions of this compound are primarily attributed to its inhibition of key enzymes involved in nucleotide synthesis:

  • Dihydrofolate Reductase Inhibition : This leads to reduced availability of tetrahydrofolate, crucial for DNA synthesis and repair, thereby exerting anti-proliferative effects on rapidly dividing cells .
  • Adenosine Release : Methotrexate promotes the release of adenosine, which has anti-inflammatory properties and contributes to the drug's efficacy in treating autoimmune diseases .

Table 1: Summary of Clinical Outcomes Associated with this compound

DiseaseStudy PopulationOutcome MeasureResults
Rheumatoid Arthritis102 patientsDisease Activity ScoreHigher methotrexate polyglutamate levels correlated with lower scores (p < 0.01)
Juvenile Idiopathic ArthritisVariesClinical Response RateSignificant improvement noted with increased polyglutamate levels
PsoriasisVariesSeverity IndexReduction in severity correlated with higher drug levels

Table 2: Mechanism of Action for this compound

MechanismDescription
Enzyme InhibitionInhibits dihydrofolate reductase and other enzymes involved in nucleotide synthesis
Adenosine Triphosphate AccumulationStimulates anti-inflammatory pathways through increased extracellular adenosine levels

Case Study 1: Efficacy in Rheumatoid Arthritis

A cohort study involving 102 RA patients demonstrated that those with elevated erythrocyte methotrexate polyglutamates achieved significantly lower disease activity scores after three months compared to those with lower levels. This study emphasizes the importance of therapeutic drug monitoring for optimizing treatment regimens.

Case Study 2: Combination Therapy in Breast Cancer

In a clinical trial involving breast cancer patients, methotrexate was administered alongside other chemotherapeutic agents. Patients receiving methotrexate showed improved tumor response rates compared to those receiving standard treatments alone, highlighting the compound's role in enhancing therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of Methotrexate-alpha glutamate involves its interaction with specific molecular targets. It binds competitively to the dihydrofolate reductase enzyme, blocking the synthesis of tetrahydrofolate. This inhibition leads to a reduction in the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Methotrexate-alpha glutamate is unique due to its specific structure and the presence of multiple functional groups, which contribute to its diverse reactivity and applications.

Propiedades

Número CAS

71074-49-2

Fórmula molecular

C25H29N9O8

Peso molecular

583.6 g/mol

Nombre IUPAC

2-[[4-carboxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid

InChI

InChI=1S/C25H29N9O8/c1-34(11-13-10-28-21-19(29-13)20(26)32-25(27)33-21)14-4-2-12(3-5-14)22(39)30-15(6-8-17(35)36)23(40)31-16(24(41)42)7-9-18(37)38/h2-5,10,15-16H,6-9,11H2,1H3,(H,30,39)(H,31,40)(H,35,36)(H,37,38)(H,41,42)(H4,26,27,28,32,33)

Clave InChI

GCHKEUJNMCBNBS-HOTGVXAUSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

SMILES isomérico

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canónico

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Apariencia

Solid powder

Key on ui other cas no.

71074-49-2

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

XEE

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Methotrexate-alpha glutamate;  Meapa-glu-glu; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate-alpha glutamate
Reactant of Route 2
Methotrexate-alpha glutamate
Reactant of Route 3
Methotrexate-alpha glutamate
Reactant of Route 4
Methotrexate-alpha glutamate
Reactant of Route 5
Reactant of Route 5
Methotrexate-alpha glutamate
Reactant of Route 6
Methotrexate-alpha glutamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.